2-(2-nitrophenyl)-1-phenylethanone

Catalog No.
S5377276
CAS No.
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-nitrophenyl)-1-phenylethanone

Product Name

2-(2-nitrophenyl)-1-phenylethanone

IUPAC Name

2-(2-nitrophenyl)-1-phenylethanone

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-9H,10H2

InChI Key

FUWAHGXIDHERGQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2[N+](=O)[O-]

The exact mass of the compound 2-(2-nitrophenyl)-1-phenylethanone is 241.07389321 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic synthesis: The presence of a ketone group (C=O) suggests potential applications in organic synthesis as a reactant or intermediate for the formation of more complex molecules.
  • Study of nitro group reactivity: The nitro group (NO2) is a common electron-withdrawing group in organic chemistry. 2-(2-nitrophenyl)-1-phenylethanone could be used as a model compound in studies investigating the reactivity of nitro groups in various chemical reactions.

2-(2-Nitrophenyl)-1-phenylethanone, also known by its IUPAC name, is a chemical compound with the molecular formula C14H11NO3C_{14}H_{11}NO_3 and a molecular weight of approximately 241.24 g/mol. This compound features a ketone functional group and a nitro group, which significantly influence its chemical reactivity and biological activity. The structure consists of a phenylethanone backbone substituted with a nitrophenyl group at the 2-position, contributing to its unique properties. Its structural characteristics have been elucidated through techniques such as X-ray crystallography, revealing a trans configuration around the carbon-carbon double bond, with the aromatic rings lying nearly coplanar.

  • Reductive Cyclization: One notable reaction is its reductive cyclization to form 2-phenylindole. This transformation typically employs sodium hypophosphite as a reducing agent and palladium on carbon as a catalyst in an ethanol medium under ultrasonic irradiation.
  • Synthesis of Quinolines: The compound can also participate in the synthesis of 2-arylquinolines when treated with triethylphosphite under microwave irradiation, showcasing its versatility as an intermediate in heterocyclic chemistry.
  • Reduction Reactions: The nitro group can be reduced to an amino group using various reducing agents, allowing for further functionalization of the molecule.

These reactions underline the compound's utility in organic synthesis and medicinal chemistry.

Several methods exist for synthesizing 2-(2-nitrophenyl)-1-phenylethanone:

  • Direct Nitration: Starting from 1-phenylethanone, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the phenyl ring.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate aldehydes or ketones with nitrophenyl derivatives.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthetic methods that enhance reaction efficiency and yield .

These methods highlight the compound's accessibility for research and industrial applications.

2-(2-Nitrophenyl)-1-phenylethanone serves various applications:

  • Building Block in Organic Synthesis: It acts as a versatile building block for synthesizing more complex heterocyclic compounds, particularly indoles and quinolines, which are prevalent in pharmaceuticals.
  • Model Compound for Nitro Group Studies: Its structure makes it suitable for investigating the reactivity of nitro groups in organic reactions.
  • Research in Medicinal Chemistry: Given its potential biological activity, it is used in research aimed at developing new therapeutic agents.

Interaction studies involving 2-(2-nitrophenyl)-1-phenylethanone often focus on its reactivity with various nucleophiles and electrophiles due to the presence of both the ketone and nitro groups. These studies help elucidate mechanisms of reaction pathways and potential biological interactions that could lead to novel drug development .

Several compounds share structural similarities with 2-(2-nitrophenyl)-1-phenylethanone, providing insight into its uniqueness:

Compound NameMolecular FormulaSimilarity Index
4'-Hydroxy-3'-nitroacetophenoneC8H7N O40.88
1-(2-Hydroxy-5-nitrophenyl)propan-1-oneC10H11N O40.87
1-(3-Hydroxy-2-nitrophenyl)ethanoneC9H9N O40.86
4'-NitroacetophenoneC8H7N O30.85

These compounds exhibit variations in their functional groups or positions but retain similar aromatic characteristics. The presence of both ketone and nitro functionalities in 2-(2-nitrophenyl)-1-phenylethanone distinguishes it from others, particularly regarding its reactivity and potential applications in medicinal chemistry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

241.07389321 g/mol

Monoisotopic Mass

241.07389321 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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